

In-Depth Technical Guide: *tert*-Butyl 3-iodopropylcarbamate (CAS: 167479-01-8)

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Compound of Interest

Compound Name: *tert*-Butyl 3-iodopropylcarbamate

Cat. No.: B066455

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For Researchers, Scientists, and Drug Development Professionals

Introduction

***tert*-Butyl 3-iodopropylcarbamate** is a bifunctional organic molecule widely utilized in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal iodide, which serves as an excellent leaving group for nucleophilic substitution reactions, and a *tert*-butyloxycarbonyl (Boc)-protected amine, which allows for subsequent deprotection and further functionalization. This unique combination makes it a valuable linker building block for covalently connecting a protein-of-interest (POI) ligand and an E3 ubiquitin ligase ligand in the construction of PROTACs. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations.

Physicochemical and Safety Data

Quantitative data for ***tert*-Butyl 3-iodopropylcarbamate** is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	167479-01-8	[1] [2]
Molecular Formula	C ₈ H ₁₆ INO ₂	[1]
Molecular Weight	285.12 g/mol	[1]
Appearance	Pale yellow to yellow-brown solid	[3]
Melting Point	37-40 °C	[4]
Boiling Point	299.3 ± 23.0 °C (Predicted)	[4]
Density	1.486 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Slightly soluble in Chloroform and Methanol	[4]
Storage	-20°C, under an inert atmosphere	[1] [4]

Table 2: Hazard Information

Hazard Statement	GHS Classification	Precautionary Statement(s)	Reference(s)
H302: Harmful if swallowed	Acute toxicity, oral (Category 4)	P264, P270, P301+P312, P330, P501	[5]
H315: Causes skin irritation	Skin corrosion/irritation (Category 2)	P264, P280, P302+P352, P332+P313, P362	[5]
H319: Causes serious eye irritation	Serious eye damage/eye irritation (Category 2A)	P264, P280, P305+P351+P338, P337+P313	[5]
H335: May cause respiratory irritation	Specific target organ toxicity, single exposure (Category 3)	P261, P271, P304+P340, P312, P403+P233, P405, P501	[5]

Synthesis and Experimental Protocols

Synthesis of tert-Butyl 3-iodopropylcarbamate

A common synthetic route to **tert-Butyl 3-iodopropylcarbamate** involves a two-step process starting from 3-amino-1-propanol. The first step is the Boc-protection of the amine, followed by the conversion of the hydroxyl group to an iodide.

- Step 1: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate
 - Dissolve 3-amino-1-propanol (3.22 mL, 40 mmol) in 50 mL of dichloromethane (CH₂Cl₂).
 - Add triethylamine (Et₃N, 5.6 mL, 40 mmol) to the solution and stir for 30 minutes.
 - Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 9.6 g, 44 mmol) in 50 mL of CH₂Cl₂.
 - Stir the reaction mixture at room temperature for 14 hours.

- Upon completion, add 30 mL of a saturated aqueous ammonium chloride solution.
- Extract the mixture with CH_2Cl_2 (3 x 20 mL).
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product (6.00 g, 86% yield), which can be used in the next step without further purification.
- Step 2: Synthesis of **tert-Butyl 3-iodopropylcarbamate**
 - Dissolve 1H-imidazole (1.4 g, 20.57 mmol) and triphenylphosphine (5.39 g, 20.57 mmol) in 100 mL of CH_2Cl_2 and cool to 0 °C.
 - Add iodine (I_2 , 5.22 g, 20.57 mmol) in small portions.
 - Add a solution of the crude tert-butyl (3-hydroxypropyl)carbamate (3.0 g, 17.14 mmol) from the previous step in 20 mL of CH_2Cl_2 .
 - Stir the reaction mixture for 3 hours at room temperature.
 - Pour the reaction mixture into 100 mL of water and extract with CH_2Cl_2 (50 mL).
 - Wash the organic phase sequentially with water and 10% hydrochloric acid solution (12 mL).
 - Extract with CH_2Cl_2 (3 x 50 mL), dry the combined organic layers, and concentrate.
 - Purify the crude product by flash chromatography (silica gel, 15% ethyl acetate/petroleum ether) to obtain tert-butyl (3-iodopropyl)carbamate as a light yellow oil (3.78 g, 78% yield).

Application in PROTAC Synthesis: Alkylation of Pomalidomide

tert-Butyl 3-iodopropylcarbamate is frequently used to alkylate the nitrogen of an E3 ligase ligand, such as pomalidomide, to introduce a linker for further elaboration into a PROTAC.

This protocol is a representative example based on similar alkylation reactions of thalidomide analogs.

- To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 2.0 eq).
- Add **tert-Butyl 3-iodopropylcarbamate** (1.2 eq) to the mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the N-alkylated pomalidomide derivative.

Applications in Drug Discovery

The primary application of **tert-Butyl 3-iodopropylcarbamate** is as a linker precursor in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeting previously "undruggable" proteins.

Role in PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting them. **tert-Butyl 3-iodopropylcarbamate** provides a versatile three-carbon alkyl linker. The terminal iodide allows for facile attachment to a nucleophilic site on either the POI or E3 ligase ligand. The Boc-protected amine can then be deprotected to allow for coupling to the other half of the PROTAC.

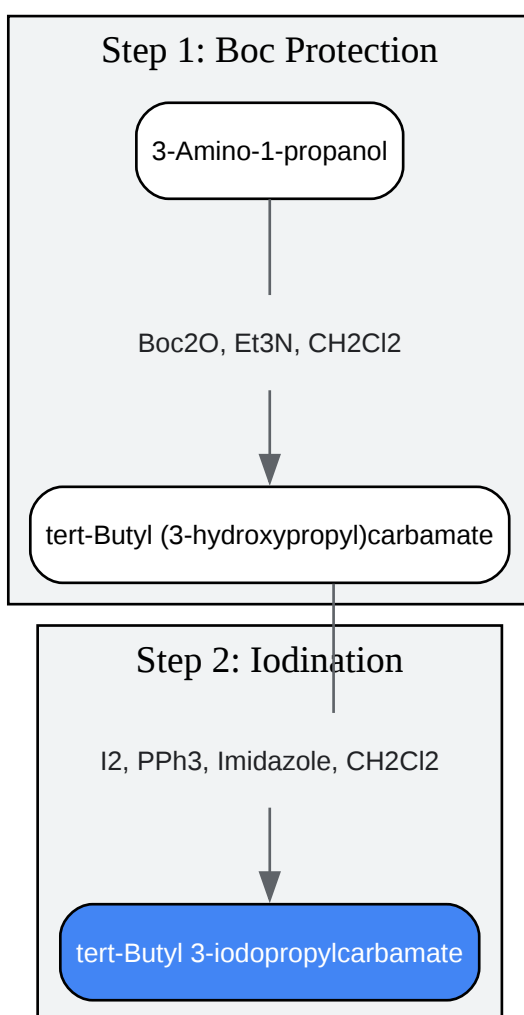
Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway, often through mutations in proteins like RAS and BRAF, is a hallmark of many cancers.[5] PROTACs are being developed to target key proteins in this pathway, such as ERK1/2 and mutant forms

of KRAS (e.g., KRAS G12C).[5][7] **tert-Butyl 3-iodopropylcarbamate** and similar alkyl halide linkers are instrumental in synthesizing these PROTACs, enabling the exploration of optimal linker length and composition for potent and selective protein degradation.[8][9] The degradation of these oncoproteins can lead to the suppression of downstream signaling and inhibition of tumor growth.[2][7]

Visualizations

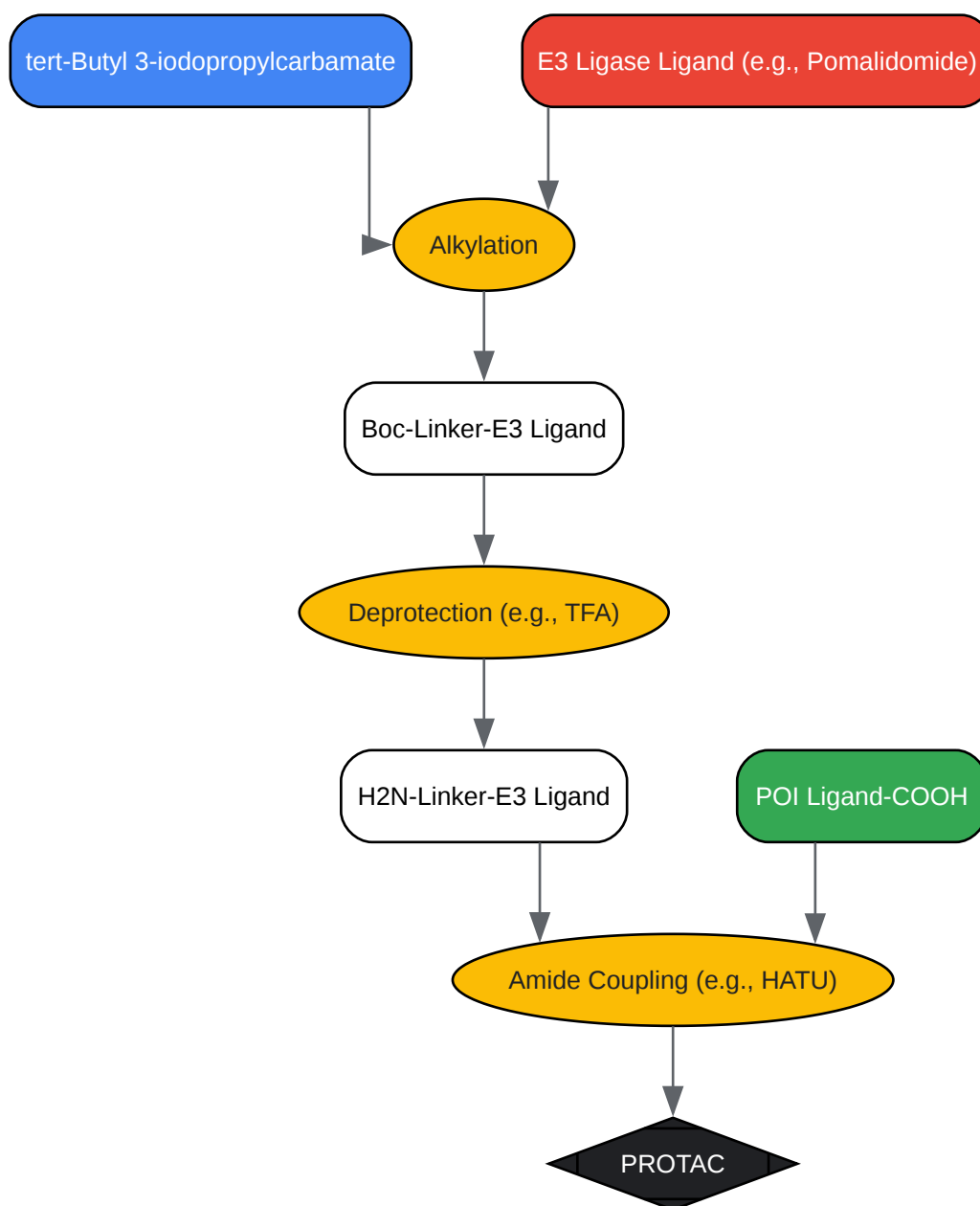
Synthesis Workflow

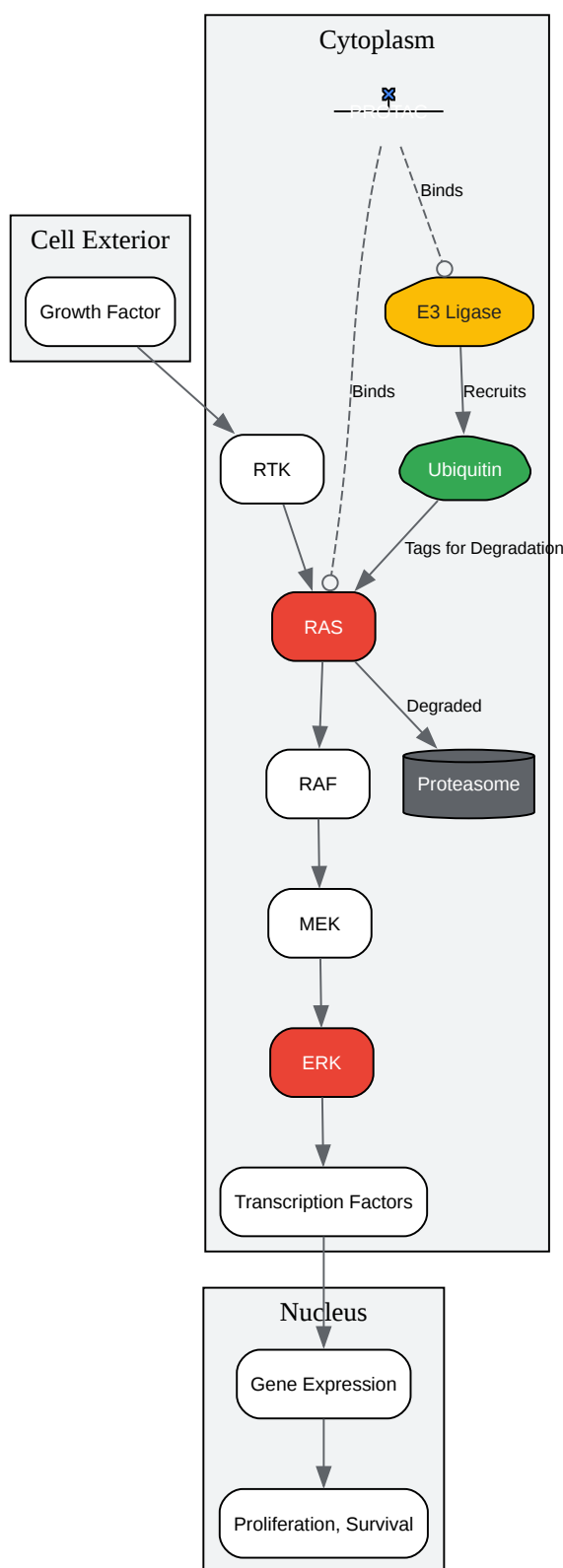


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Caption: Synthesis of **tert-Butyl 3-iodopropylcarbamate**.

PROTAC Assembly Logic





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